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Isopropyl cinnamate - 7780-06-5

Isopropyl cinnamate

Catalog Number: EVT-468420
CAS Number: 7780-06-5
Molecular Formula: C12H14O2
Molecular Weight: 190.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Isopropyl Cinnamate is a colorless to pale yellow liquid with a sweet, balsamic odor. It is an ester, formed by the condensation reaction between Cinnamic Acid and Isopropyl Alcohol. [, , , , ]

  • Source: Isopropyl Cinnamate can be synthesized from readily available starting materials. [, , ]
  • Role in Scientific Research: Isopropyl Cinnamate serves as a model compound for exploring novel synthetic methodologies, including microwave-assisted synthesis and catalysis. [, ] It also acts as a starting material for further chemical transformations and plays a role in studying the structure-activity relationship of compounds with biological activities. [, ]

Cinnamic Acid

  • Relevance: Cinnamic acid is a direct precursor to isopropyl cinnamate. It reacts with isopropyl alcohol in an esterification reaction to produce isopropyl cinnamate. This reaction, often catalyzed by solid acid catalysts or macroporous resins, is a primary focus of several studies examining efficient and environmentally friendly synthesis methods for isopropyl cinnamate. [, , ]

Isopropyl Alcohol

  • Relevance: Isopropyl alcohol is a reagent used in the synthesis of isopropyl cinnamate. It acts as the alcohol that reacts with the carboxylic acid group of cinnamic acid to form the ester bond in isopropyl cinnamate. [, , ]

Cinnamaldehyde

  • Relevance: Cinnamaldehyde is a precursor to both cinnamic acid and isopropyl cinnamate. It can be oxidized to yield cinnamic acid [], which can then be further reacted to produce isopropyl cinnamate.

Ethyl Cinnamate

  • Relevance: Ethyl cinnamate is structurally similar to isopropyl cinnamate, with the only difference being the alcohol component of the ester (ethyl vs. isopropyl). This similarity suggests potential overlap in applications or biological activities, although the research primarily focuses on isopropyl cinnamate's properties. []

N,N-Dimethyl Crotonamide

  • Relevance: This compound was investigated in the context of anionic polymerization alongside isopropyl cinnamate and other related monomers. The study found that polymerization techniques successful for isopropyl cinnamate were also effective for N,N-Dimethyl crotonamide, indicating potential similarities in their reactivity and polymer properties. []

Isopropyl Crotonate

  • Relevance: This compound was investigated for its polymerization properties alongside isopropyl cinnamate. The study highlighted the impact of the crotonate group on polymerization behavior compared to the cinnamate group in isopropyl cinnamate. []

s-Butyl Crotonate

  • Relevance: This compound, along with cyclohexyl crotonate, was studied alongside isopropyl crotonate for its physical properties after polymerization. The research aimed to understand how different alkyl groups (isopropyl, s-butyl, and cyclohexyl) influenced the final properties of the polymers derived from their respective crotonates. []

Cyclohexyl Crotonate

  • Relevance: Similar to s-butyl crotonate, cyclohexyl crotonate was investigated alongside isopropyl crotonate to understand the influence of various alkyl groups on the properties of the resulting polymers. []

Phenylisoserine

  • Relevance: The Sharpless asymmetric amidohydroxylation of isopropyl cinnamate is a key step in a synthetic route to phenylisoserine []. This reaction is essential for producing the desired stereoisomer of phenylisoserine needed for Taxol synthesis.

Bis-ethylhexyl-phthalate

  • Relevance: Identified as a potential antibacterial compound present in extracts of Larrea tridentata alongside isopropyl cinnamate, bis-ethylhexyl-phthalate suggests a possible shared role in the plant's antibacterial properties. []

Catechol

  • Relevance: Similar to bis-ethylhexyl-phthalate, catechol was identified as a potential antibacterial component in Larrea tridentata extracts, suggesting a possible synergistic or independent contribution to the plant's overall antibacterial activity alongside isopropyl cinnamate. []

Encecalinol

    Phenol

    • Relevance: Identified as a potential antibacterial compound in Larrea tridentata extracts along with isopropyl cinnamate, phenol suggests a possible shared or independent contribution to the plant's antibacterial action. []

    Guaiacine

    • Relevance: Found in Larrea tridentata extracts alongside isopropyl cinnamate, guaiacine's presence suggests a possible contribution to the plant's overall biological activities, including potential synergistic or independent effects with isopropyl cinnamate. []

    NDGA (Nordihydroguaiaretic Acid)

    • Relevance: Identified as an antibacterial component in Larrea tridentata extracts along with isopropyl cinnamate, NDGA suggests a potential combined or independent contribution to the plant's antibacterial effects. []
    Classification

    Isopropyl cinnamate falls under the category of cinnamates, which are esters formed from cinnamic acid. It is also classified as a flavoring agent and fragrance compound due to its aromatic properties.

    Synthesis Analysis

    Methods

    The synthesis of isopropyl cinnamate typically involves the esterification reaction between cinnamic acid and isopropanol. This can be achieved through several methods:

    1. Conventional Esterification: This method involves heating cinnamic acid with isopropanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to promote the reaction.
    2. Green Synthesis Using Deep Eutectic Solvents: Recent studies have explored using deep eutectic solvents as catalysts for the esterification process, which offers a more environmentally friendly approach. For instance, choline chloride combined with p-toluenesulfonic acid has been utilized to enhance reaction efficiency and yield while minimizing toxic waste .
    3. Electrochemical Methods: Innovative electro-organic methods have emerged that utilize electrochemical activation to facilitate esterification under mild conditions, reducing the need for harsh reagents and solvents .

    Technical Details

    The typical reaction conditions for conventional synthesis include refluxing the reactants at elevated temperatures (around 120 °C) for several hours, followed by purification steps such as distillation or chromatography to isolate the product. The use of catalysts like sulfuric acid significantly accelerates the reaction rate.

    Molecular Structure Analysis

    Structure

    Isopropyl cinnamate has a molecular formula of C12H14O2C_{12}H_{14}O_2. Its structure can be represented as follows:

    • Cinnamate moiety: Contains a phenyl group attached to an alkene (vinyl) group adjacent to a carboxylate.
    • Isopropyl group: A branched alkane group contributing to its steric properties.

    Data

    • Molecular Weight: Approximately 202.24 g/mol
    • Boiling Point: Estimated around 220 °C
    • Melting Point: Not typically defined due to its liquid state at room temperature.
    Chemical Reactions Analysis

    Reactions

    Isopropyl cinnamate can participate in various chemical reactions, including:

    1. Hydrolysis: Under acidic or basic conditions, it can revert to its constituent acids and alcohols.
    2. Transesterification: It can react with other alcohols to form different esters.
    3. Reduction: The double bond in the cinnamate moiety can undergo hydrogenation under specific conditions.

    Technical Details

    The kinetics of these reactions depend on factors such as temperature, pH, and the presence of catalysts. For example, hydrolysis rates increase significantly in acidic environments due to protonation of the carbonyl oxygen, making it more electrophilic.

    Mechanism of Action

    Process

    The mechanism of action for isopropyl cinnamate primarily revolves around its interactions in biological systems:

    1. Antimicrobial Activity: Studies have shown that compounds like isopropyl cinnamate exhibit antimicrobial properties against various pathogens, likely due to their ability to disrupt cell membranes .
    2. Flavoring Agent Mechanism: As a flavoring agent, it interacts with taste receptors on the tongue, enhancing sensory experiences associated with food products.

    Data

    In vitro studies have indicated significant antimicrobial activity against fungi and bacteria, suggesting potential applications in food preservation and pharmaceuticals.

    Physical and Chemical Properties Analysis

    Physical Properties

    • Appearance: Colorless to pale yellow liquid
    • Odor: Characteristic sweet-spicy aroma
    • Solubility: Soluble in organic solvents such as ethanol and ether; poorly soluble in water.

    Chemical Properties

    • Stability: Generally stable under normal conditions but may degrade under prolonged exposure to light or heat.
    • Reactivity: Reacts readily with strong acids or bases during hydrolysis or transesterification processes.
    Applications

    Scientific Uses

    Isopropyl cinnamate finds applications across various fields:

    1. Flavoring and Fragrance Industry: Used extensively in perfumes and food flavorings due to its pleasant aroma.
    2. Pharmaceuticals: Investigated for its antimicrobial properties, potentially useful in developing new antimicrobial agents.
    3. Cosmetics: Incorporated into cosmetic formulations for scent enhancement.
    Introduction to Isopropyl Cinnamate in Contemporary Research

    Historical Context and Discovery in Natural and Synthetic Chemistry

    Isopropyl cinnamate (propan-2-yl (E)-3-phenylprop-2-enoate; CAS 7780-06-5) emerged as a compound of interest through systematic esterification studies of cinnamic acid derivatives in the early 20th century. Unlike its methyl and ethyl analogs, which occur naturally in plants like Cinnamomum spp. or fruits, isopropyl cinnamate is predominantly synthetic [9]. Historical patent literature from the mid-1900s documents its preparation via acid-catalyzed esterification of cinnamic acid with isopropanol, typically using sulfuric acid at 120°C [6] [9]. This method established the foundation for industrial-scale production.

    Regulatory recognition followed decades later. The Flavor and Extract Manufacturers Association (FEMA) assigned it GRAS (Generally Recognized As Safe) status (FEMA 2939) under 21 CFR 172.515, permitting its use as a flavor additive [1] [3]. Concurrently, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated its safety (JECFA 661), cementing its legitimacy in food applications [1]. The compound’s structural identifiers were formalized through IUPAC nomenclature and spectroscopic validation, with its (E)-configuration confirmed as the thermodynamically stable form [9].

    Table 1: Historical and Regulatory Milestones of Isopropyl Cinnamate

    YearEventSignificance
    Mid-1900sSynthetic esterification methods developedEnabled industrial production
    1960sFEMA GRAS designation (No. 2939)Approved for food use (21 CFR 172.515)
    2001JECFA Safety Evaluation (No. 661)Global regulatory harmonization
    2007Inclusion in EU fragrance inventoriesStandardized use in cosmetics (IFRA)

    Role in Secondary Metabolite Biosynthesis Pathways

    Though not a natural plant metabolite, isopropyl cinnamate intersects with phenylpropanoid biosynthesis—a pathway producing flavonoids, lignins, and other bioactive phenolics. In this pathway, phenylalanine ammonia-lyase (PAL) deaminates phenylalanine to cinnamic acid, which 4-coumarate-CoA ligase (4CL) activates to cinnamoyl-CoA [8]. While plants typically channel cinnamoyl-CoA toward coumarins or lignin, in vitro enzymatic studies suggest that alcohol acyltransferases could theoretically conjugate it with isopropanol to yield isopropyl cinnamate. However, this reaction lacks evidence in vivo [8] [10].

    Endophytic fungi present an alternative biosynthetic route. Aspergillus and Alternaria spp., isolated from resveratrol-producing plants like Vitis vinifera, express stilbene synthase—an enzyme that utilizes cinnamoyl-CoA intermediates [2]. Though these fungi primarily synthesize resveratrol, metabolic engineering could redirect cinnamoyl-CoA toward ester derivatives like isopropyl cinnamate. For instance, Shi et al. demonstrated that Alternaria sp. MG1 produces 104 μg/L of resveratrol using phenylpropanoid precursors [2], highlighting the potential for pathway manipulation.

    Table 2: Key Enzymes in Putative Isopropyl Cinnamate Biosynthesis

    EnzymeFunctionPathway Branchpoint
    Phenylalanine ammonia-lyase (PAL)Converts phenylalanine to cinnamic acidEntry to phenylpropanoid pathway
    4-Coumarate-CoA ligase (4CL)Activates cinnamic acid to cinnamoyl-CoAPrecursor for esters/ligins
    Alcohol acyltransferase (AAT)Couples cinnamoyl-CoA with alcoholsHypothetical isopropyl ester formation

    Academic Significance in Flavor, Fragrance, and Pharmacological Research

    Flavor and Fragrance Applications

    Isopropyl cinnamate’s balsamic, honey-like aroma profile makes it valuable in perfumery and food flavoring [1] [6]. Globally, 0.1–1 metric tonne is used annually in:

    • Fine fragrances: Comprises ≤0.01% of formulations, imparting warm, floral notes [3].
    • Functional cosmetics: Added to shampoos, soaps, and detergents for scent stability [3] [6].
    • Food products: Enhances fruit flavors under FEMA 2939 guidelines [1] [9].Its low vapor pressure (0.0197 mm Hg at 25°C) and moderate Log Kow (3.27) ensure persistence in topical applications and efficient oil solubilization [3].

    Pharmacological Potential

    Emerging research highlights bioactivities beyond sensory applications:

    • Antimicrobial effects: Disrupts microbial membranes via hydrophobic interactions, with efficacy against Gram-positive bacteria [9].
    • Synergy with polyphenols: Enhances bioavailability of resveratrol in fungal co-cultures, suggesting nutraceutical applications [2].
    • Metabolic prodrug potential: Liver microsomes metabolize related cinnamates to bioactive aldehydes (e.g., cinnamaldehyde), hinting at in vivo activation pathways [7] [10].

    Table 3: Functional Properties Driving Industrial Applications

    PropertyValueApplication Relevance
    Odor thresholdLow (ppm range)Effective at low concentrations in perfumery
    Water solubility79.69 mg/L at 25°CLimited solubility favors oil-based matrices
    Antimicrobial log reduction>3 vs. S. aureusPotential preservative in cosmetics

    Comparative Advantages

    In material science, isopropyl cinnamate outperforms ethyl and methyl cinnamates due to its branched isopropyl group, which improves thermal stability and reduces volatility [9]. Its use in insect-repellent coatings and polymer preservation is under investigation, leveraging its hydrophobic phenylpropenoate backbone [6] [9].

    Properties

    CAS Number

    7780-06-5

    Product Name

    Isopropyl cinnamate

    IUPAC Name

    propan-2-yl (E)-3-phenylprop-2-enoate

    Molecular Formula

    C12H14O2

    Molecular Weight

    190.24 g/mol

    InChI

    InChI=1S/C12H14O2/c1-10(2)14-12(13)9-8-11-6-4-3-5-7-11/h3-10H,1-2H3/b9-8+

    InChI Key

    RGACABDFLVLVCT-UHFFFAOYSA-N

    SMILES

    CC(C)OC(=O)C=CC1=CC=CC=C1

    Solubility

    insoluble in water; soluble in oils
    miscible (in ethanol)

    Canonical SMILES

    CC(C)OC(=O)C=CC1=CC=CC=C1

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